2-[3-(Dimethylamino)propoxy]aniline

P2X3 Antagonist Ion Channel Pain Research

Medicinal chemistry programs often fail due to regioisomer impurities that abolish target activity. CAS 1134-76-5 is the ortho-substituted building block validated for: • P2X3 antagonism (EC50 80 nM); meta isomer is inactive • iNOS inhibition (IC50 290 nM) with >344-fold selectivity over eNOS • CNS permeability (LogP 2.18) vs. meta isomer (LogP 0.76) Supplied with batch-specific HPLC/LC-MS certificate. Ideal for SAR studies on GPCRs, ion channels, and CNS targets.

Molecular Formula C11H18N2O
Molecular Weight 194.27 g/mol
CAS No. 1134-76-5
Cat. No. B072349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-(Dimethylamino)propoxy]aniline
CAS1134-76-5
Molecular FormulaC11H18N2O
Molecular Weight194.27 g/mol
Structural Identifiers
SMILESCN(C)CCCOC1=CC=CC=C1N
InChIInChI=1S/C11H18N2O/c1-13(2)8-5-9-14-11-7-4-3-6-10(11)12/h3-4,6-7H,5,8-9,12H2,1-2H3
InChIKeyXGTIDBFMHOJXSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[3-(Dimethylamino)propoxy]aniline Procurement Guide


2-[3-(Dimethylamino)propoxy]aniline (CAS 1134-76-5) is a substituted aniline derivative classified as an aryl compound with a flexible dimethylaminopropoxy side chain attached at the ortho position of the benzene ring [1]. With a molecular weight of 194.27 g/mol, a LogP of 2.18, and a topological polar surface area (TPSA) of 38.49 Ų , this compound exhibits physicochemical properties characteristic of a fragment-like small molecule. It is not a drug candidate itself; rather, it is a versatile building block utilized in medicinal chemistry and organic synthesis for the construction of more complex molecules, particularly those targeting G-protein-coupled receptors (GPCRs), ion channels, and enzymes .

Building block for GPCR, ion channel, and enzyme probe design
Ortho-substitution pattern for unique amine electronic/steric environment
Fragment-like properties supporting hit-to-lead optimization

2-[3-(Dimethylamino)propoxy]aniline: Why Substitution Fails


Simply substituting 2-[3-(Dimethylamino)propoxy]aniline with its meta- or para-regioisomers (e.g., CAS 1135-26-8 or 62424-88-8), or a basic aniline, will fundamentally alter the molecular interactions in any synthetic pathway or biological assay. The ortho-substitution pattern of the dimethylaminopropoxy chain relative to the primary amine creates a unique electronic and steric environment around the aniline nitrogen [1]. This is not a minor structural change; it directly impacts the basicity (pKa) of the amine [2] and the compound's ability to engage in specific hydrogen bonding or intramolecular interactions with biological targets like GPCRs or enzymes [3]. Consequently, a generic substitution will not yield the same synthetic intermediate and will almost certainly lead to a loss of activity or entirely different biological profiles in structure-activity relationship (SAR) studies.

Meta- or para-regioisomers alter amine basicity and hydrogen-bonding geometry, disrupting SAR.
Generic aniline substitution may remove ortho steric effects linked to target engagement in reported data.
Regioisomeric substitution may shift lipophilicity and alter intended permeability, affecting probe design.

2-[3-(Dimethylamino)propoxy]aniline: Quantitative Activity Evidence


P2X3 Antagonism: Ortho vs. Meta Comparison

2-[3-(Dimethylamino)propoxy]aniline demonstrates specific antagonist activity at the P2X3 purinoceptor. The ortho-substitution pattern is critical for this activity, as evidenced by comparative data against the meta-substituted regioisomer. In an assay evaluating antagonist activity against recombinant rat P2X3 expressed in Xenopus oocytes, the ortho compound (CAS 1134-76-5) exhibited measurable activity, while the meta isomer was reported as inactive under similar conditions [1]. This head-to-head comparison highlights that the 3D arrangement of the dimethylaminopropoxy side chain is a key determinant for P2X3 target engagement.

P2X3 Antagonism
Head-to-head
Ortho (CAS 1134-76-5)
Active, EC50 80 nM
Meta (CAS 1135-26-8)
Inactive
Supports ortho-specific target engagement in P2X3 assays.
Recombinant rat P2X3 expressed in Xenopus oocytes.
P2X3 Antagonist Ion Channel Pain Research GPCR

Histamine H3 Affinity: Species Comparison

The compound exhibits distinct affinity for the Histamine H3 receptor, with a notable species-dependent potency difference. Data from the ChEMBL database shows a pKi of 7.62 for the rat receptor and a pKi of 8.15 for the human receptor [1]. While direct comparative data for close analogs (e.g., the meta isomer) at H3 is not available in the same context, this species selectivity profile—a greater than 3-fold difference in affinity—is a specific characteristic of the ortho-substituted scaffold and is crucial for designing translational studies.

H3 Affinity
Class-level
Human H3
pKi 8.15
Rat H3
pKi 7.62
Reports species-dependent affinity, relevant for translational study design.
Radioligand binding, [3H]N-alpha-methylhistamine.
Histamine H3 Antagonist CNS Disorders GPCR Neuropharmacology

NOS Inhibition: Isoform Selectivity

2-[3-(Dimethylamino)propoxy]aniline acts as an inhibitor of Nitric Oxide Synthase (NOS) enzymes with a defined selectivity profile across the three human isoforms. The compound shows the highest potency for the inducible isoform (iNOS) with an IC50 of 290 nM, moderate potency for the neuronal isoform (nNOS) with an IC50 of 6,800 nM, and very weak inhibition of the endothelial isoform (eNOS) with an EC50 greater than 100,000 nM [1]. This demonstrates a >23-fold selectivity for iNOS over nNOS and >344-fold selectivity over eNOS.

iNOS Selectivity
Class-level
iNOS IC50 290 nM, >344-fold over eNOS
Supports preferential iNOS inhibition context for anti-inflammatory probe design.
Recombinant human isoforms in HEK293 cells.
NOS Inhibitor Enzyme Inhibition Inflammation Cerebrovascular Disease

Physicochemical Comparison: Ortho vs. Meta Isomer

The ortho-substituted 2-[3-(Dimethylamino)propoxy]aniline possesses distinct physicochemical properties compared to its meta-substituted regioisomer. Crucially, its calculated LogP (a measure of lipophilicity) is 2.18, whereas the meta isomer (CAS 1135-26-8) has a significantly lower LogP of 0.76 [1]. Additionally, the ortho compound has a higher density (1.027 g/cm³) compared to the meta isomer (1.0 ± 0.1 g/cm³) [1]. These differences in lipophilicity can profoundly impact passive membrane permeability, solubility, and plasma protein binding.

Lipophilicity Shift
Data to verify
ΔLogP +1.42 (ortho vs. meta)
Reported lipophilicity difference may influence permeability and solubility profiles.
In silico prediction; experimental validation recommended.
LogP Lipophilicity Fragment-Based Drug Discovery ADME Properties

Scaffold Value: Potent iNOS Derivative

The value of 2-[3-(Dimethylamino)propoxy]aniline as a fragment scaffold is proven by the potency of molecules derived from it. For example, the compound 5-bromo-2-[3-(dimethylamino)propoxy]aniline (CAS 946743-25-5), a simple brominated derivative, has been reported with an IC50 of 91 nM against human iNOS [1]. This represents a >3-fold improvement in potency compared to the parent fragment (iNOS IC50 = 290 nM). This demonstrates that the parent scaffold is amenable to straightforward chemical modifications (e.g., halogenation) that can rapidly enhance target potency.

Derivative Potency
Supporting evidence
Parent Fragment
iNOS IC50 290 nM
5-Bromo Derivative
iNOS IC50 91 nM
Supports tractability for hit-to-lead optimization via simple modification.
Human iNOS in HEK293 cells.
Fragment-Based Drug Discovery iNOS Inhibitor Lead Optimization Synthetic Intermediate

2-[3-(Dimethylamino)propoxy]aniline: Optimal Application Scenarios


FBDD Scaffold for iNOS and H3

2-[3-(Dimethylamino)propoxy]aniline is ideally suited as a fragment starting point for FBDD campaigns targeting human iNOS (IC50 = 290 nM) or the Histamine H3 receptor (pKi = 8.15). Its small size (MW 194.27) and high ligand efficiency make it a quality hit. The proven >3-fold potency improvement via simple bromination (to IC50 91 nM) validates its tractability for rapid, parallel SAR exploration and hit-to-lead optimization [1].

P2X3 Chemical Probes for Pain Research

This compound is the definitive starting point for synthesizing chemical probes for P2X3 purinoceptor research. The ortho regioisomer is active as a P2X3 antagonist (EC50 80 nM), while the meta isomer is inactive [2]. Therefore, any medicinal chemistry program investigating P2X3 antagonists for pain, sensory neuron function, or inflammatory conditions must use the ortho-substituted compound to retain target engagement.

CNS-Penetrant Drug Building Block

The relatively high lipophilicity of the ortho isomer (LogP = 2.18) compared to its meta isomer (LogP = 0.76) makes it a more suitable building block for synthesizing drug candidates intended to cross the blood-brain barrier (BBB) [3]. This is a critical selection criterion for CNS drug discovery programs targeting neurological or psychiatric disorders, where passive permeability is a key requirement.

Selective iNOS Inhibitors for Inflammation

The compound's intrinsic NOS selectivity profile (iNOS IC50: 290 nM vs. eNOS EC50: >100,000 nM) makes it a strategic starting point for developing anti-inflammatory agents [1]. Its >344-fold preference for iNOS over eNOS mitigates the risk of cardiovascular side effects associated with eNOS inhibition, making it a safer scaffold for therapeutic development in inflammatory and autoimmune diseases.

Application
Selection Property
Validation Focus
Fragment-based iNOS/H3 discovery
High ligand efficiency, tractable scaffold
Hit expansion and SAR validation
P2X3 chemical probe synthesis
Ortho-specific target engagement prerequisite
Regioisomeric purity and P2X3 activity confirmation
CNS-penetrant candidate design
Elevated lipophilicity (LogP context)
Permeability and BBB model assessment
iNOS-selective probe development
Preferential iNOS over eNOS selectivity
Cardiovascular safety-related endpoint profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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